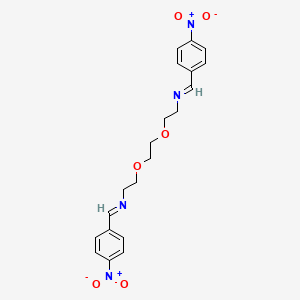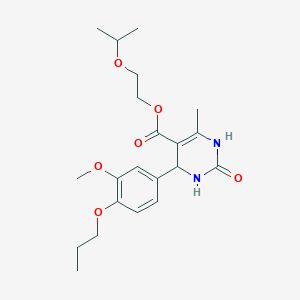![molecular formula C21H19BrN2O3S B11682940 N'-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide](/img/structure/B11682940.png)
N'-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-bromofenil)sulfonil]-N-(4-hidroxi-3,5-dimetilfenil)bencenocarboximidamida es un compuesto orgánico complejo con una fórmula molecular de C21H19BrN2O3S . Este compuesto se caracteriza por la presencia de un grupo bromofenilo, un grupo sulfonilo, un grupo hidroxilo y una porción de bencenocarboximidamida. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de N’-[(4-bromofenil)sulfonil]-N-(4-hidroxi-3,5-dimetilfenil)bencenocarboximidamida implica múltiples pasos. Una ruta sintética común incluye la reacción de cloruro de 4-bromobenzenosulfonilo con 4-hidroxi-3,5-dimetilbencenocarboximidamida en condiciones controladas. La reacción generalmente requiere una base como trietilamina y se lleva a cabo en un solvente orgánico como diclorometano . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
N’-[(4-bromofenil)sulfonil]-N-(4-hidroxi-3,5-dimetilfenil)bencenocarboximidamida experimenta varias reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de N’-[(4-bromofenil)sulfonil]-N-(4-hidroxi-3,5-dimetilfenil)bencenocarboximidamida implica su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos. Esta unión puede interrumpir la función normal de la enzima, lo que lleva a una disminución de su actividad. Las vías involucradas en su mecanismo de acción pueden variar según la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
N’-[(4-bromofenil)sulfonil]-N-(4-hidroxi-3,5-dimetilfenil)bencenocarboximidamida se puede comparar con compuestos similares como:
N’-[(4-bromofenil)sulfonil]-N-(3-cloro-4-hidroxi-2,6-dimetilfenil)bencenocarboximidamida: Este compuesto tiene una estructura similar pero con un átomo de cloro en lugar de un grupo hidroxilo.
1-[(4-bromofenil)sulfonil]-4-nitrobenceno: Este compuesto contiene un grupo nitro en lugar de un grupo hidroxilo y tiene diferentes propiedades químicas.
Propiedades
Fórmula molecular |
C21H19BrN2O3S |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
N'-(4-bromophenyl)sulfonyl-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C21H19BrN2O3S/c1-14-12-18(13-15(2)20(14)25)23-21(16-6-4-3-5-7-16)24-28(26,27)19-10-8-17(22)9-11-19/h3-13,25H,1-2H3,(H,23,24) |
Clave InChI |
BWIVZAHPHQWWLU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)C)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC(=C1O)C)NC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B11682863.png)
![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682867.png)
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682873.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682876.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682899.png)
![2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11682906.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682908.png)
![3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11682916.png)

![3-[(2Z)-2-(2-thioxopropylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]propane-1-sulfonate](/img/structure/B11682924.png)
![4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11682928.png)

![2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde](/img/structure/B11682942.png)
![(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682950.png)
